Antitrypanosomal Activity: 27-Hydroxymangiferonic Acid vs. 27-Hydroxyisomangiferolic Acid
In a direct head-to-head comparative study of isolated triterpenoids, 27-hydroxymangiferonic acid exhibited the highest antitrypanosomal activity among all tested compounds at a concentration of 11.6 µg/mL [1]. This performance contrasts with 27-hydroxyisomangiferolic acid, which demonstrated substantially weaker antitrypanosomal effects while showing anticancer activity with an IC50 of 153.3 µg/mL against MCF-7 breast cancer cells [1]. The structural distinction—specifically the stereochemical configuration of the side-chain double bond—underpins this divergent activity profile [2].
| Evidence Dimension | Antitrypanosomal activity concentration for effective inhibition |
|---|---|
| Target Compound Data | 11.6 µg/mL (highest activity among all tested compounds) |
| Comparator Or Baseline | 27-Hydroxyisomangiferolic acid: weak antitrypanosomal activity (antiparasitic activity not the primary effect); anticancer IC50 = 153.3 µg/mL (MCF-7) |
| Quantified Difference | Target compound identified as most potent antiparasitic agent among the tested panel; comparator showed distinct anticancer phenotype |
| Conditions | Trypanosoma brucei bloodstream forms; isolated compounds from Tetragonula biroi propolis; comparative panel included multiple cycloartane triterpenoids |
Why This Matters
For researchers investigating antitrypanosomal mechanisms or screening for antiparasitic leads, 27-hydroxymangiferonic acid provides a defined activity benchmark (11.6 µg/mL) that 27-hydroxyisomangiferolic acid cannot substitute due to its divergent target selectivity profile.
- [1] Díaz-Díaz AE, et al. Antineoplastic and Antitrypanosomal Properties of Propolis from Tetragonula biroi Friese. Molecules. 2022;27(21):7463. doi:10.3390/molecules27217463. View Source
- [2] HMDB. 27-Hydroxyisomangiferolic acid (HMDB0036064): Structural annotation showing E/Z stereochemical distinction. View Source
